13,14-Dehydroprostaglandin X
Description
Structure
3D Structure
Properties
CAS No. |
74853-73-9 |
|---|---|
Molecular Formula |
C20H30O5 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(5Z)-5-[(3aR,4S,5R,6aR)-5-hydroxy-4-[(3S)-3-hydroxyoct-1-ynyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C20H30O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h8,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24)/b15-8-/t14-,16+,17+,18+,19+/m0/s1 |
InChI Key |
TTXYATZQSSMBRM-OAOZXFSVSA-N |
SMILES |
CCCCCC(C#CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O |
Isomeric SMILES |
CCCCC[C@@H](C#C[C@H]1[C@@H](C[C@@H]2[C@@H]1C/C(=C/CCCC(=O)O)/O2)O)O |
Canonical SMILES |
CCCCCC(C#CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O |
Synonyms |
13,14-dehydro PGI2 13,14-dehydro PGX 13,14-dehydro-PGI2 13,14-dehydroprostaglandin I2 13,14-dehydroprostaglandin I2, monosodium salt 13,14-dehydroprostaglandin X |
Origin of Product |
United States |
Biosynthesis and Enzymatic Pathways of Dehydroprostaglandin Species
Precursor Utilization in Experimental Systems
The biosynthesis of all major classes of prostaglandins (B1171923), which serve as the precursors for various modified species, begins with the liberation of arachidonic acid from the cell membrane's phospholipids. This initial step is catalyzed by phospholipase A2. Once freed, arachidonic acid is subjected to the cyclooxygenase (COX) activity of prostaglandin (B15479496) H synthase (PGHS), also known as cyclooxygenase. This enzyme introduces two molecules of oxygen into the arachidonic acid backbone, leading to the formation of the unstable intermediate, prostaglandin G2 (PGG2). Subsequently, the peroxidase activity of PGHS reduces PGG2 to prostaglandin H2 (PGH2).
PGH2 is a pivotal intermediate, standing at the crossroads of the biosynthesis of various prostanoids. Depending on the tissue and the specific synthases present, PGH2 is converted into different prostaglandins, such as PGE2, PGF2α, PGD2, prostacyclin (PGI2), and thromboxane (B8750289) A2 (TXA2). While the direct enzymatic conversion of these primary prostaglandins to a 13,14-dehydro species is not a recognized natural pathway, these prostaglandins are the substrates for enzymes that can modify their structure, leading to metabolites that include dihydro and keto forms.
While the direct biosynthesis of 13,14-dehydroprostaglandins from arachidonic acid is not documented, research into related dehydro species offers insights into potential alternative pathways. For instance, the biosynthesis of 19,20-dehydro-PGE2 has been demonstrated in vitro using microsomes from ram vesicular glands. nih.gov In this experimental model, a synthetic precursor fatty acid, 5(Z), 8(Z), 11(Z), 14(Z), 19-eicosapentaenoic acid, was converted to 19,20-dehydro-PGE2. nih.gov This suggests that the prostaglandin synthesis machinery can utilize alternative fatty acid precursors to generate dehydroprostaglandin analogues. This finding opens the possibility that, should a suitable 13,14-dehydro fatty acid precursor be available, it might be theoretically processed by the existing enzymatic cascade to form a 13,14-dehydroprostaglandin. However, such a precursor is not known to be naturally abundant.
Key Enzymatic Transformations to Dehydroprostaglandin Species
The metabolism of primary prostaglandins involves a series of enzymatic transformations that lead to their inactivation and excretion. These pathways are critical for regulating the biological activity of prostaglandins. The enzymes involved in these transformations are central to the formation of various prostaglandin metabolites, including those with modifications at the 13 and 14 positions.
The primary and rate-limiting step in the catabolism of prostaglandins is the oxidation of the 15-hydroxyl group, a reaction catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme converts prostaglandins into their biologically less active 15-keto metabolites. For example, PGE2 is converted to 15-keto-PGE2. 15-PGDH exhibits broad substrate specificity, acting on various prostaglandins including those of the E, F, and A series. pnas.org
The kinetic properties of 15-PGDH have been studied for various prostaglandin substrates. The efficiency of the enzyme, often expressed as kcat/Km, indicates its preference for certain prostaglandins. While specific kinetic data for 13,14-dehydroprostaglandin substrates are not available due to their synthetic nature and lack of a defined biosynthetic pathway, the data for natural prostaglandins provide a baseline for understanding the enzyme's function.
| Substrate | Enzyme Source | Km (µM) | Reference |
|---|---|---|---|
| Prostaglandin E2 | Porcine Kidney | - | documentsdelivered.com |
| Prostaglandin F2α | Porcine Kidney | - | documentsdelivered.com |
| Prostaglandin A1 | Rabbit Kidney | - | pnas.org |
Following the action of 15-PGDH, the resulting 15-keto-prostaglandins are often further metabolized by a prostaglandin reductase. Specifically, 15-ketoprostaglandin-Δ13-reductase catalyzes the reduction of the double bond at the C13-C14 position, leading to the formation of 13,14-dihydro-15-keto-prostaglandins. lipidmaps.org For instance, 15-keto-PGE2 is converted to 13,14-dihydro-15-keto-PGE2. lipidmaps.org These dihydro metabolites are the major, stable, and inactive forms of prostaglandins found in circulation. nih.gov
The action of this reductase is a key step in the metabolic inactivation of prostaglandins. The enzyme utilizes NADPH or NADH as a cofactor. While this enzyme is responsible for creating a saturated bond (dihydro), it acts on the same carbon positions that are unsaturated in dehydroprostaglandins, highlighting the importance of this region in prostaglandin metabolism.
The cytochrome P450 (CYP) superfamily of enzymes plays a significant role in the metabolism of a wide range of endogenous compounds, including fatty acids and prostaglandins. mdpi.com While the primary pathway for prostaglandin biosynthesis is through the cyclooxygenase enzymes, CYP enzymes can also metabolize arachidonic acid to form various eicosanoids, including hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs). diva-portal.org
In the context of prostaglandin metabolism, certain CYP enzymes, such as CYP4F8, can hydroxylate prostaglandins at the ω- and ω-1 positions. diva-portal.orgnih.gov For example, CYP4F8 can catalyze the 19-hydroxylation of PGH2. nih.gov While direct evidence for CYP-mediated desaturation of prostaglandins to form a 13,14-dehydro bond is lacking, the diverse catalytic activities of the CYP superfamily suggest a potential, though unexplored, role in such transformations under specific physiological or pathological conditions. The primary role of CYPs in prostaglandin metabolism appears to be hydroxylation, which can influence the biological activity and subsequent metabolism of these lipid mediators. nih.gov
Metabolic Fates and Research into Catabolic Pathways
Once introduced into a biological system, synthetic prostaglandin analogues like 13,14-Dehydroprostaglandin X are subject to metabolic processes. The primary routes of prostaglandin catabolism involve oxidation of the 15-hydroxyl group, reduction of the 13,14-double bond, and beta-oxidation of the carboxylic acid side chain.
A key and rapid step in the inactivation of natural prostaglandins is the oxidation of the hydroxyl group at carbon 15 by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), resulting in a much less biologically active 15-keto metabolite. nih.govuniprot.orguniprot.org This is often followed by the reduction of the double bond at the 13,14 position. This metabolic sequence leads to the formation of 13,14-dihydro-15-keto prostaglandins, which are major circulating metabolites. While the triple bond in 13,14-dehydroprostaglandins would prevent the action of the reductase that acts on the double bond, the initial oxidation at the 15-position by 15-PGDH is still a likely metabolic step, given the broad substrate specificity of this enzyme for various hydroxylated fatty acids. uniprot.org This would result in a 15-keto-13,14-dehydroprostaglandin metabolite.
| Metabolic Step | Enzyme | Substrate (Example) | Product (Example) |
|---|---|---|---|
| 15-Hydroxyl Oxidation | 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Prostaglandin E2 | 15-keto-Prostaglandin E2 |
| 13,14-Double Bond Reduction | 15-oxoprostaglandin-Δ13-reductase | 15-keto-Prostaglandin E2 | 13,14-dihydro-15-keto-Prostaglandin E2 |
Following the initial modifications, the fatty acid side chains of prostaglandin metabolites are shortened through the process of beta-oxidation, a catabolic process that breaks down fatty acid molecules. This process occurs in both mitochondria and peroxisomes. Research has shown that prostaglandins can undergo this chain-shortening, leading to the excretion of metabolites with significantly shorter carbon chains in urine. It is highly probable that 13,14-dehydroprostaglandin metabolites would also be subject to beta-oxidation as a means of further degradation and eventual elimination from the body.
Interconversion Mechanisms between Prostanoid Classes in Research Settings
In research settings, the interconversion between different classes of prostanoids can occur, often facilitated by specific enzymes. For example, the synthesis of 13,14-dehydroprostacyclin methyl ester, a stable analogue of prostacyclin (PGI2), has been achieved starting from 13,14-dehydro-PGF2α. nih.govnih.gov This demonstrates that a dehydroprostaglandin of the F series can be chemically converted into a dehydro-prostacyclin analogue. This type of interconversion is crucial in the development of synthetic prostaglandin analogues with desired biological activities, as different prostanoid classes can have distinct and even opposing effects. nih.govnih.gov
Molecular and Cellular Mechanisms of Action in Research Models
Receptor-Mediated Signaling Pathways
The biological effects of 13,14-dehydroprostaglandin analogues are largely initiated by their binding to specific cell surface and nuclear receptors.
Prostanoid receptors, a group of G-protein coupled receptors (GPCRs), are the primary targets for prostaglandins (B1171923) and their analogues. researchgate.net The EP receptors, which are specific for prostaglandin (B15479496) E (PGE), are divided into four subtypes: EP1, EP2, EP3, and EP4, each linked to different signal transduction pathways. researchgate.net
Studies on synthetic 13,14-dehydroprostaglandin analogues have demonstrated specific interactions with these receptor subtypes. For instance, a series of 13,14-didehydro-16-phenoxy analogues of prostaglandin E1 were synthesized and evaluated for their activity on EP receptor subtypes. researchgate.net Certain analogues within this series, such as the 1-decarboxy derivatives 7e and 7f , displayed highly selective agonist activity at the EP3 receptor subtype. researchgate.net The EP3 receptor is known to couple to inhibitory G proteins (Gi), leading to a decrease in intracellular cyclic AMP (cAMP) levels. researchgate.net This selective activation of the EP3 receptor suggests potential therapeutic applications for these compounds as anti-ulcer agents. researchgate.net
In contrast, other prostanoid receptors like the EP2 and EP4 receptors are coupled to stimulatory G proteins (Gs), which activate adenylate cyclase and increase cAMP levels. researchgate.netnih.gov The differential binding and activation of EP receptor subtypes by various 13,14-dehydroprostaglandin analogues highlight the structure-dependent nature of their receptor interactions.
Table 1: Interaction of 13,14-Didehydro-16-Phenoxy PGE1 Analogues with EP Receptor Subtypes
| Compound | Receptor Subtype Selectivity | Observed Effect | Reference |
| 7e (1-decarboxy analogue) | High for EP3 | Agonist activity | researchgate.net |
| 7f (1-decarboxy analogue) | High for EP3 | Agonist activity | researchgate.net |
While direct interactions of 13,14-dehydroprostaglandin analogues with non-prostanoid receptors like the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) are not extensively documented, the broader class of prostaglandins and their metabolites are known to engage with these nuclear receptors.
Retinoid X Receptor (RXR) is a nuclear receptor that forms heterodimers with other nuclear receptors, including PPARs, to regulate gene expression. wikipedia.orgub.edufrontiersin.org RXR is activated by ligands such as 9-cis-retinoic acid. wikipedia.org While a direct link to 13,14-dehydroprostaglandins is not established, the ability of RXR to partner with PPARs suggests a potential for indirect influence.
Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) is a ligand-activated transcription factor that plays a key role in adipogenesis, inflammation, and glucose metabolism. nih.goveurofinsdiscovery.com Natural ligands for PPAR-γ include certain prostanoids like 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) . mdpi.commdpi.com PPAR-γ forms a heterodimer with RXR, and upon ligand binding, this complex binds to specific DNA sequences called PPAR response elements (PPREs) to modulate the transcription of target genes. mdpi.comeurofinsdiscovery.com Given that some prostaglandin derivatives are known PPAR-γ ligands, it is plausible that certain 13,14-dehydroprostaglandin analogues could also interact with and modulate PPAR-γ activity, although specific research in this area is needed.
Intracellular Signaling Cascades
The binding of 13,14-dehydroprostaglandin analogues to their receptors triggers a cascade of intracellular events that ultimately mediate their physiological effects.
As mentioned, the interaction of 13,14-dehydroprostaglandin analogues with EP receptors can modulate the levels of cyclic AMP (cAMP) . researchgate.net For example, the selective EP3 receptor agonists from the 13,14-didehydro-16-phenoxy PGE1 series were shown to inhibit arginine-vasopressin (AVP)-induced cAMP accumulation in rabbit cortical collecting tubule cells. researchgate.net This inhibitory effect is consistent with the coupling of the EP3 receptor to Gi proteins. researchgate.net
Prostacyclin analogues, including 13,14-dehydroprostacyclin methyl ester , are potent inhibitors of platelet aggregation, an effect mediated by the activation of adenylate cyclase and a subsequent increase in intracellular cAMP. nih.govresearchgate.net
Calcium pathways are also critical in prostaglandin signaling. The activation of certain prostanoid receptors, such as the FP receptor by PGF2α, leads to the activation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium. frontiersin.org While specific data for 13,14-dehydroprostaglandin analogues on calcium signaling is limited, their interaction with prostanoid receptors that are known to modulate calcium suggests a likely involvement in these pathways.
The signaling cascades initiated by prostaglandins can lead to the activation of various kinases and transcription factors.
Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses. frontiersin.orgnih.gov The activation of NF-κB is regulated by the IκB kinase (IKK) complex , which consists of the catalytic subunits IKKα and IKKβ , and the regulatory subunit NEMO (IKKγ). nih.govembopress.org Pro-inflammatory signals can lead to the activation of the IKK complex, which then phosphorylates the inhibitor of NF-κB (IκB). nih.govplos.org This phosphorylation targets IκB for degradation, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. dovepress.com While direct evidence for the activation of NF-κB and IKKβ by 13,14-dehydroprostaglandin analogues is not yet established, the known pro-inflammatory roles of some prostaglandins suggest that this pathway may be a downstream target.
Modulation of Enzyme Activities
13,14-dehydroprostaglandin analogues can also exert their effects by modulating the activity of various enzymes. rsc.orgelifesciences.orgbiorxiv.orgnih.gov For instance, the metabolism of prostaglandins is a key determinant of their biological activity. The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a key enzyme in the catabolism of prostaglandins. science.gov The introduction of the 13-14 triple bond in dehydroprostaglandin analogues can confer resistance to metabolism by 15-PGDH, thereby prolonging their biological activity. researchgate.net
Furthermore, the interaction of these analogues with their receptors can lead to downstream modulation of other enzymes. For example, the activation of EP2 and EP4 receptors by PGE2 leads to an increase in cyclooxygenase-2 (COX-2) expression in human podocytes, suggesting a positive feedback loop. nih.gov
An article on the specific chemical compound “13,14-Dehydroprostaglandin X” cannot be generated at this time. Extensive searches for this particular compound have not yielded specific research findings regarding its role in cellular homeostasis and stress responses in experimental systems.
The performed searches for "this compound" and related terms did not provide the necessary data to create a scientifically accurate and detailed article as requested. The information available pertains to related but distinct compounds, such as 13,14-dihydro-15-keto-prostaglandin F2α and other prostaglandin derivatives. Adhering to the strict instruction to focus solely on "this compound" prevents the use of information on these other compounds.
To generate the requested content, a more specific identifier for "this compound," such as a CAS registry number or a more complete chemical name, is required. Without this, it is not possible to find targeted research and provide the detailed, informative, and scientifically accurate content for each specified section and subsection of the requested article.
Analytical Methodologies for Research and Quantification
Extraction and Sample Preparation Techniques for Experimental Matrices
The initial and critical step in the analysis of prostaglandins (B1171923) from biological samples such as plasma, serum, urine, or tissue homogenates is their efficient extraction and purification from the complex matrix. nih.gov The primary goals are to isolate the analytes of interest, remove interfering substances (e.g., proteins, salts, and other lipids), and concentrate the sample for subsequent analysis. nih.govharvard.eduarborassays.com The most common techniques employed are solid-phase extraction (SPE) and liquid-liquid extraction (LLE). harvard.eduresearchgate.netdiva-portal.org
To prevent enzymatic degradation and autoxidation during sample handling, it is recommended to add a cyclooxygenase inhibitor, such as indomethacin (B1671933), immediately after sample collection and to keep samples on ice. harvard.eduarborassays.com
Solid-Phase Extraction (SPE)
SPE is a widely used technique due to its efficiency, selectivity, and reduced solvent consumption compared to LLE. harvard.edudiva-portal.org For prostaglandins, which are acidic lipids, reversed-phase SPE cartridges, typically with octadecylsilane (B103800) (C18) bonded silica, are most common. harvard.eduarborassays.com
The general SPE procedure involves the following steps:
Sample Pre-treatment: Biological fluids are often acidified to a pH of approximately 3.5 to ensure the acidic prostaglandins are in their protonated, less polar form, which enhances their retention on the C18 stationary phase. nih.govarborassays.com For plasma or serum, precipitation of proteins with a solvent like ethanol (B145695) may be necessary before loading. arborassays.com
Column Conditioning: The SPE cartridge is conditioned, usually by washing with methanol (B129727) or ethanol followed by water or an acidic buffer, to activate the stationary phase. harvard.eduarborassays.com
Sample Loading: The pre-treated sample is loaded onto the conditioned cartridge.
Washing: The cartridge is washed with a low-concentration organic solvent (e.g., 15% ethanol) and/or a non-polar solvent like hexane (B92381) to remove hydrophilic and non-polar interfering compounds, respectively. harvard.eduarborassays.com
Elution: The prostaglandins are eluted from the cartridge using a more non-polar solvent, such as methyl formate (B1220265) or ethyl acetate (B1210297). harvard.eduarborassays.com
A study on the extraction of PGE2, PGF2α, and their metabolites from various biological matrices demonstrated that including 1% formic acid in the sample loading mixture significantly improved recoveries to ≥90%. nih.gov
Liquid-Liquid Extraction (LLE)
LLE is another common method for prostaglandin (B15479496) extraction. researchgate.netscienceopen.com It involves partitioning the analytes between two immiscible liquid phases. A typical LLE protocol for prostaglandins involves:
Acidification of the aqueous sample to protonate the prostaglandins. scienceopen.com
Extraction with a water-immiscible organic solvent such as ethyl acetate or a mixture of hexane and ethyl acetate. researchgate.netscienceopen.com
Separation of the organic phase containing the prostaglandins. researchgate.net
Evaporation of the solvent and reconstitution of the extract in a suitable solvent for analysis. researchgate.net
A modified LLE procedure utilizing phase separation has been shown to provide high extraction yields and cleaner extracts for the analysis of 8-iso-Prostaglandin F2α in human plasma. nih.gov
| Parameter | Solid-Phase Extraction (SPE) Details | Liquid-Liquid Extraction (LLE) Details |
| Principle | Analyte retention on a solid sorbent | Analyte partitioning between immiscible liquids |
| Common Sorbent | C18 (Octadecylsilane) harvard.eduarborassays.com | Not applicable |
| Sample pH | Acidified to ~3.5 nih.govarborassays.com | Acidified to ~3.5 scienceopen.com |
| Wash Solvents | Water, 15% Ethanol, Hexane harvard.eduarborassays.com | Not applicable |
| Elution Solvents | Ethyl Acetate, Methyl Formate harvard.eduarborassays.com | Ethyl Acetate, Hexane/Ethyl Acetate researchgate.net |
| Advantages | High selectivity, less solvent, amenable to automation harvard.edudiva-portal.org | Simple, can handle larger sample volumes |
| Disadvantages | Can be affected by matrix components nih.gov | Can form emulsions, larger solvent volumes diva-portal.org |
Chromatographic Separation Methods
Chromatography is essential for separating the target prostaglandin analogs from other structurally similar compounds in the extract before detection. High-Performance Liquid Chromatography (HPLC) is the most common technique, though Gas Chromatography (GC) can also be used after derivatization. researchgate.netresearchgate.net
Reversed-phase HPLC (RP-HPLC) is the predominant mode for prostaglandin analysis. researchgate.netnih.gov It separates compounds based on their hydrophobicity.
Stationary Phases: C18 columns are the most widely used stationary phases for prostaglandin separation. researchgate.netnih.gov The small particle sizes (e.g., 3 µm or less) in modern columns provide high resolution and efficiency. nih.gov
Mobile Phases: The mobile phase typically consists of a mixture of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol. researchgate.netmdpi.com To improve peak shape and retention for these acidic compounds, the aqueous phase is often acidified with acetic acid or formic acid. scienceopen.comnih.gov Gradient elution, where the proportion of the organic solvent is increased during the run, is commonly employed to separate a wide range of prostaglandins with different polarities. nih.gov
Two-Dimensional HPLC (2D-LC): For extremely complex samples or when very high selectivity is needed, on-line two-dimensional HPLC can be used. A 2D-LC system was successfully developed for the analysis of PGE2, PGF2α, and its metabolite, 13,14-dihydro-15-keto PGF2α, in human plasma, achieving very low limits of quantitation (0.5 pg/mL for PGE2). nih.gov This system used two different reversed-phase columns with different organic solvents (methanol and acetonitrile) in each dimension to enhance resolving power. nih.gov
| HPLC Parameter | Typical Conditions for Prostaglandin Analysis |
| Mode | Reversed-Phase (RP-HPLC) researchgate.netnih.gov |
| Column | C18 (e.g., Ultrasphere ODS, Agilent Eclipse XDB-C18) researchgate.net |
| Mobile Phase (Aqueous) | Water with 0.1% Acetic Acid or 0.1% Formic Acid scienceopen.comnih.gov |
| Mobile Phase (Organic) | Acetonitrile or Methanol researchgate.netmdpi.com |
| Elution | Gradient elution is common nih.gov |
| Detection | UV (for derivatized compounds) or Mass Spectrometry (MS) researchgate.net |
Gas chromatography is a powerful separation technique known for its high resolution, but it requires that analytes be volatile and thermally stable. researchgate.netmetwarebio.com Prostaglandins, being non-volatile carboxylic acids with multiple hydroxyl groups, must be chemically derivatized prior to GC analysis. researchgate.net
Derivatization: This is a critical step to increase the volatility and thermal stability of prostaglandins. A multi-step derivatization is typically performed:
Esterification: The carboxylic acid group is converted to an ester, commonly a methyl ester (using diazomethane) or a pentafluorobenzyl (PFB) ester. researchgate.netnih.gov
Oximation: The ketone groups (present in some prostaglandins) are converted to methoxime (MO) derivatives. researchgate.net
Silylation: The hydroxyl groups are converted to silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers. researchgate.net
GC-MS: GC is almost always coupled with mass spectrometry (GC-MS) for prostaglandin analysis, as MS provides the necessary selectivity and sensitivity for detection in complex biological samples. researchgate.netmetwarebio.comnih.gov Negative ion chemical ionization (NICI) is a particularly sensitive ionization technique for the PFB derivatives. nih.gov
A unified method has been developed for the purification, derivatization, and GC/MS determination of several prostaglandins and their metabolites in a single run. acs.orgnih.gov
Spectrometric and Spectroscopic Detection
Mass spectrometry, especially when coupled with a chromatographic separation technique (LC-MS or GC-MS), is the gold standard for the quantification of prostaglandins due to its high sensitivity and specificity. metwarebio.comnih.gov
Ionization: For LC-MS applications, electrospray ionization (ESI), typically in negative ion mode, is used to generate ions from the prostaglandin molecules. nih.gov
Tandem Mass Spectrometry (MS/MS): Tandem MS (or MS/MS) provides a higher degree of specificity and is essential for reliable quantification in complex matrices. nih.govnih.gov In a triple quadrupole mass spectrometer, this is often performed using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻ of the target prostaglandin) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte.
Application to Dehydro/Dihydro Metabolites: A 2D-LC/MS/MS method was validated for the simultaneous quantification of PGF2α and its metabolite 13,14-dihydro-15-keto PGF2α in human plasma. nih.gov This demonstrates the capability of the technique to analyze metabolites with modifications on the side chains, similar to 13,14-dehydroprostaglandins.
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Technique |
| PGE₂ | 351 | 271, 333 | LC-MS/MS |
| PGF₂α | 353 | 193, 309 | LC-MS/MS |
| 13,14-dihydro-15-keto PGF₂α | 353 | 195, 335 | LC-MS/MS nih.gov |
This table presents example transitions for common prostaglandins and a related metabolite. Specific transitions for 13,14-Dehydroprostaglandin X would need to be determined empirically.
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of novel compounds. nih.govpnas.org While less sensitive than MS and thus not typically used for quantification in biological samples, it is invaluable for characterizing synthetic standards and intermediates. pnas.orgpnas.org Carbon-13 (¹³C) NMR is particularly useful as it provides information on the carbon skeleton of the molecule. pnas.orgpnas.org
A study from 1973 reported the ¹³C NMR spectra for a series of prostaglandins, including the methyl esters of 13-dehydro-PGF₂α and 13-dehydro-F₃α. nih.govpnas.org The chemical shifts are highly sensitive to structural changes, such as the introduction of the triple bond at the 13,14-position. nih.govpnas.org The presence of the alkyne group significantly shifts the resonances of the adjacent carbons (C-12, C-13, C-14, C-15). pnas.org
The table below shows selected, assigned ¹³C chemical shifts for the methyl ester of 13-dehydro-PGF₂α compared to its 13,14-dihydro analog, PGF₂α. pnas.org
| Carbon Atom | ¹³C Chemical Shift (ppm) - PGF₂α Me Ester | ¹³C Chemical Shift (ppm) - 13-dehydro-PGF₂α Me Ester |
| C-5 | 129.2 | 129.1 |
| C-6 | 129.8 | 129.7 |
| C-12 | 55.4 | 50.4 |
| C-13 | 135.5 | 86.6 |
| C-14 | 128.9 | 80.0 |
| C-15 | 72.0 | 62.4 |
| C-16 | 37.4 | 43.1 |
Data obtained in CDCl₃ solution with TMS as an internal standard. pnas.org
The significant upfield shifts for C-13 and C-14 and the downfield shift for C-16 are characteristic of the change from a double bond (alkene) to a triple bond (alkyne) system. pnas.org Such data is instrumental in confirming the structure of synthetic prostaglandin analogs.
UV/Vis Absorption and Fluorescence Detection
Ultraviolet/Visible (UV/Vis) spectroscopy is a foundational analytical technique that can be coupled with separation methods like high-performance liquid chromatography (HPLC) for the quantification of prostaglandins. The utility of this method depends on the presence of a chromophore within the molecule that absorbs light in the UV/Vis spectrum. For some prostaglandins, direct detection is possible, although it can be challenging due to low specific absorbance. walshmedicalmedia.com For instance, in developing an HPLC method for Prostaglandin E1 (PGE1), its degradation product Prostaglandin A1 (PGA1) was also monitored, with detection wavelengths set at 205 nm for PGE1 and 230 nm for PGA1, respectively. walshmedicalmedia.com The successful separation and detection of these compounds demonstrate the method's specificity, even in complex mixtures. walshmedicalmedia.com
Fluorescence detection offers higher sensitivity but typically requires the prostanoid to be naturally fluorescent or derivatized with a fluorescent tag. A more advanced application of fluorescence is in immunofluorescent-based localization. researchgate.net The EicosaCell assay, for example, enables the intracellular detection of eicosanoid synthesis compartments. researchgate.net This method involves covalently cross-linking the eicosanoids at their site of synthesis and then using specific antibodies to locate them via fluorescence microscopy, providing spatiotemporal information on their production. researchgate.net
Immunoassays for Prostanoid Metabolites in Research Samples
Immunoassays are a class of bioanalytical techniques that utilize the specificity of an antibody-antigen reaction for quantification. researchgate.net They have been a traditional method for estimating prostaglandins, offering high sensitivity. researchgate.netrevvity.com These assays are particularly useful for measuring prostanoid metabolites in various research samples.
Radioimmunoassay (RIA) is a classic immunoassay technique that uses a radiolabeled form of the analyte (e.g., a tritiated prostaglandin) to compete with the unlabeled analyte in the sample for a limited number of antibody binding sites. By measuring the radioactivity of the bound fraction, the concentration of the unlabeled analyte in the sample can be determined. A related technique involves radioligand binding assays using membrane preparations from cells expressing specific prostanoid receptors. revvity.com These assays are used in quality control testing to determine receptor concentration (Bmax) and affinity (Kd) by measuring the binding of a radiolabeled ligand. revvity.com
Enzyme Immunoassay (EIA), often in the format of an Enzyme-Linked Immunosorbent Assay (ELISA), replaces the radioisotope of RIA with an enzyme-linked antigen or antibody. The enzyme catalyzes a reaction that produces a detectable signal (e.g., a color change or light emission), the intensity of which is proportional to the amount of analyte present. Modern, highly sensitive versions like the Homogeneous Time Resolved Fluorescence (HTRF) assay for Prostaglandin E2 (PGE2) allow for rapid quantification directly in cell supernatants or whole cells without a separation step. revvity.com This type of assay has demonstrated high performance, with the ability to determine the IC50 of inhibitors like indomethacin in agreement with published data. revvity.com
Advancements in Microfluidic and Droplet-Based Analytical Systems for Research
Microfluidic systems, also known as "organ-on-a-chip" technology, represent a significant advancement for studying prostaglandins in a more physiologically relevant context. nih.gov These devices use micrometer-sized channels to culture cells and control fluid flow, mimicking the microenvironment of tissues in vivo. nih.gov Such systems have been used to demonstrate that hemodynamic forces can induce the secretion of specific endothelial cell-derived prostanoids, such as Prostaglandin E2 and Prostacyclin, which in turn enhance biological processes like endometrial decidualization. nih.govnih.gov This technology allows researchers to investigate the direct, localized effects of prostaglandins and the crosstalk between different cell types, overcoming many limitations of conventional cell cultures. nih.govbiorxiv.org
Droplet-based systems are another emerging technology, particularly in conjunction with mass spectrometry. A plasma-droplet reaction system has been shown to enhance the characterization of lipids by reacting with carbon-carbon double bonds. acs.org This allows for the differentiation of isomeric species, which is a significant challenge in lipidomics and highly relevant for the many isomeric forms of prostaglandins. acs.org
Validation and Quality Control in Research Methodologies
Rigorous validation and quality control are paramount to ensure that any analytical method for quantifying prostaglandins is reliable, accurate, and reproducible. rjptonline.org The stability of the drug substance is a critical factor, as decomposition can lead to loss of activity and the generation of by-products. rjptonline.org Method validation involves assessing several key parameters, as outlined by regulatory guidelines.
Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. humanjournals.com
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. humanjournals.com Analytical curves for prostaglandins typically show a high correlation coefficient (r > 0.99). researchgate.net
Precision: The closeness of agreement between a series of measurements, expressed as the relative standard deviation (RSD). nih.gov Assays are tested for both intra-day (repeatability) and inter-day (intermediate) precision, with variations often below 15%. researchgate.netnih.gov
Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies of spiked samples. humanjournals.com Acceptable recovery values are typically in the range of 75-120%. researchgate.net
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. walshmedicalmedia.com For highly sensitive LC-MS/MS methods, the LOQ for prostanoids can be in the picogram (pg) range. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. walshmedicalmedia.com
The use of deuterated internal standards is a critical quality control measure in mass spectrometry-based methods to control for analyte loss during sample preparation and to correct for matrix effects like ion suppression. oup.com
The following table summarizes validation parameters from various studies on prostaglandin analysis, illustrating the performance of modern analytical methods.
| Analyte(s) | Method | Sample Matrix | Linearity (r) | LOQ | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| PGE2, PGD2 | HPLC-MS/MS | Cell Culture Medium | >0.99 | 1.0 ng/mL | <6.51% | Not Specified | researchgate.net |
| PGD2 | HPLC-MS/MS | Serum or Urine | Not Specified | 1 pg/mL | <10.2% | 95.7% - 103.3% | oup.com |
| Lifitegrast Impurities | HPLC-UV | Bulk Drug | >0.95 | 0.1 µg/mL | Not Specified | 95.7% - 96.2% | humanjournals.com |
| PGE1, PGA1 | HPLC-UV | Pharmaceutical Formulation | Not Specified | 3 µg/mL (PGE1), 0.5 µg/mL (PGA1) | Not Specified | Not Specified | walshmedicalmedia.com |
| 11 Prostanoids | UPLC-MS/MS | Deionized Water | Not Specified | 40 pg on column (low QC) | <14.1% | Not Specified | nih.gov |
Synthetic Methodologies for Dehydroprostaglandin Analogues in Research
Total Synthesis Approaches
Total synthesis provides a means to construct complex dehydroprostaglandin analogues from simple, commercially available starting materials. These routes offer flexibility in molecular design, allowing for the introduction of various structural modifications. A key challenge in prostaglandin (B15479496) synthesis is the construction of the multiply substituted five-membered ring with precise control over stereochemistry. researchgate.netresearchgate.net
One notable approach centers on the organocatalytic dimerization of succinaldehyde to form a key bicyclic enal intermediate. bris.ac.uk This intermediate is then elaborated through the attachment of the upper and lower side chains to yield the final prostaglandin structure. For instance, the synthesis of PGF2α analogues has been achieved in as few as seven steps from 2,5-dimethoxytetrahydrofuran using this method. bris.ac.uk Another strategy involves the conjugate addition of an alkyne to a bicyclic enal, which has been successfully applied to the synthesis of Alfaprostol, a veterinary drug, in just nine steps. researchgate.net
A new 11-methylated prostaglandin analogue containing a 13,14-didehydro-15-oxo bottom side-chain has also been prepared via total synthesis, with its structure confirmed by X-ray crystallography. rsc.org
Stereoselective Synthesis Strategies
Achieving the correct stereochemistry is paramount in prostaglandin synthesis, as the biological activity is highly dependent on the three-dimensional arrangement of the molecule. Modern synthetic strategies employ stereoselective reactions to control the configuration of chiral centers.
For example, enantioselective and divergent synthesis of prostaglandins (B1171923) has been achieved using a key Zhang enyne cycloisomerization to construct the five-membered ring with high selectivity (> 20:1 dr, 98% ee). researchgate.netresearchgate.net The crucial chiral center on the prostaglandin scaffold can be installed using asymmetric hydrogenation methods, achieving high yields and enantiomeric excess (up to 98% yield and 98% ee). researchgate.net Organocatalytic methods, such as the L-proline catalyzed dimerization of succinaldehyde, also provide intermediates with high enantiomeric purity, leading to final products with greater than 99% ee. researchgate.net
Synthesis from Prostaglandin Precursors
Dehydroprostaglandin analogues can also be synthesized from more complex, naturally occurring prostaglandins or their stable synthetic precursors. This semi-synthetic approach can be more efficient than total synthesis if a suitable starting material is readily available.
A prominent example is the synthesis of 13,14-dehydroprostacyclin methyl ester from the biologically active 13,14-dehydro-PGF2α. nih.gov This transformation involves the formation of a 5-bromo-6,9α-epoxy derivative, followed by esterification and subsequent dehydrobromination to generate the prostacyclin structure. nih.gov This method highlights how existing prostaglandin frameworks can be chemically modified to create novel analogues with distinct properties. nih.gov
Semi-Synthetic Modifications and Derivatization for Research
Semi-synthetic modifications of existing prostaglandin structures are crucial for structure-activity relationship (SAR) studies and the development of new research compounds. These modifications often target specific functional groups to enhance potency, selectivity, or stability. The synthesis of 13,14-dehydroprostacyclin from 13,14-dehydro-PGF2α is a prime example of a semi-synthetic modification that generates a new analogue with potent biological activity. nih.gov Such derivatizations allow researchers to probe the functional role of different parts of the prostaglandin molecule.
Introduction of Specific Unsaturation (e.g., 13,14-didehydro)
The introduction of the 13,14-didehydro (alkyne) functionality is a defining feature in the synthesis of this class of analogues. This requires specific synthetic strategies for the attachment of the ω-chain. researchgate.net
One common method is the conjugate addition of an alkyne to a bicyclic enal intermediate. This approach has proven effective in the synthesis of Alfaprostol. researchgate.net Another powerful technique is the Stille coupling, which involves the reaction of an organotin compound with an organic halide. Novel tin intermediates based on the Corey skeleton have been developed for the preparation of the ω-chain of non-halogenated unnatural prostaglandin analogues containing the C13-C14 triple bond. researchgate.net
Below is a table summarizing key reactions for introducing the 13,14-didehydro ω-chain.
| Reaction Type | Key Reagents/Intermediates | Application Example |
| Conjugate Addition | Bicyclic enal, Alkyne | Synthesis of Alfaprostol |
| Stille Coupling | Organotin intermediates, Organic halides | Synthesis of non-halogenated 13,14-dehydro analogues |
Chemical Stability Considerations in Synthetic Design for Research Applications
The chemical stability of prostaglandin analogues is a critical factor in their synthesis, storage, and application in research. The introduction of the 13,14-didehydro moiety can influence the stability of the molecule. For example, 13,14-dehydroprostacyclin methyl ester is noted to be considerably more stable at pH 7.5 than its natural counterpart, prostacyclin. nih.gov
Conversely, related prostaglandin metabolites, such as 13,14-dihydro-15-keto-PGE2, are known to be chemically unstable and can decompose via first-order kinetics. caymanchem.comnih.gov The decomposition of this compound is dependent on pH, temperature, and the concentration of albumin. nih.gov At or near neutral pH, it can decompose to form 13,14-dihydro-15-keto-PGA2. nih.gov At elevated pH or in the presence of albumin, it can undergo cyclization to form 11-deoxy-13,14-dihydro-15-keto-11,16-bicyclo-PGE2. nih.gov These stability issues highlight the importance of careful structural design and handling conditions for prostaglandin analogues intended for research.
| Compound | Stability Factor | Decomposition Product(s) |
| 13,14-Dehydroprostacyclin methyl ester | More stable than prostacyclin at pH 7.5 | - |
| 13,14-Dihydro-15-keto-PGE2 | Unstable; dependent on pH, temp, albumin | 13,14-dihydro-15-keto-PGA2; 11-deoxy-13,14-dihydro-15-keto-11,16-bicyclo-PGE2 |
Structure Activity Relationship Sar Studies of Dehydroprostaglandin Analogues
Impact of 13,14-Unsaturation on Biological Activity in Experimental Models
The introduction of a triple bond at the 13,14-position of the prostaglandin (B15479496) scaffold significantly impacts its biological activity and stability. This modification, creating a 13,14-dehydroprostaglandin, has been shown to enhance metabolic stability compared to their naturally occurring counterparts which possess a 13,14-trans double bond. glowm.comnih.gov This increased stability is a key factor in the development of potent and longer-acting therapeutic agents.
For instance, 13,14-dehydroprostacyclin methyl ester has demonstrated considerable stability at physiological pH and is a potent inhibitor of platelet aggregation. nih.gov In experimental models, it has been observed to increase renal blood flow in dogs at nanomolar concentrations. nih.gov The saturation of the C13-C14 double bond, in contrast, has been found to enhance biological stability but can lead to a decrease in antiproliferative activity in certain contexts. acs.org
A series of 13,14-didehydro-16-phenoxy analogues of prostaglandin E1 were synthesized and evaluated for their agonistic activity on EP receptor subtypes. researchgate.net This research highlighted that specific modifications, in conjunction with the 13,14-unsaturation, could lead to highly selective agonists for the EP3 receptor subtype, suggesting potential applications as anti-ulcer agents. researchgate.net
Stereochemical Influences on Receptor Binding and Efficacy in Research Models
The three-dimensional arrangement of atoms, or stereochemistry, within dehydroprostaglandin analogues plays a pivotal role in their interaction with receptors and subsequent biological efficacy. Even subtle changes in the orientation of functional groups can dramatically alter binding affinity and the activation of signaling pathways.
Research on prostaglandin F (PGF) analogues has shown that inverting the configuration at carbon-9 or carbon-11 (B1219553) alters the potency and receptor profile compared to the natural PGF2α. nih.gov This underscores the importance of the cyclopentane (B165970) ring's stereochemistry in defining the molecule's biological function.
Furthermore, studies on antitumor prostaglandins (B1171923) have revealed that the stereochemistry at the C12 position is crucial for biological stability. acs.org Inverting the configuration from the natural S to the unnatural R geometry not only enhances stability against enzymatic degradation but also significantly boosts its ability to suppress tumor cell growth. acs.org This effect is linked to a marked increase in the induction of p21, a Cdk inhibitor, leading to cell cycle arrest. acs.org The stereochemistry of the hydroxyl-bearing C15, however, was found to have less of an impact on stability. acs.org
The stereochemical flexibility of receptor binding sites is also a significant factor. Studies on the chemokine receptor CXCR4, for example, have shown that it can bind to both L- and D-enantiomers of peptide ligands, indicating a remarkable adaptability of the receptor's binding pocket. nih.gov This principle of receptor flexibility can be extrapolated to the interaction of dehydroprostaglandin analogues with their respective prostanoid receptors.
Side Chain Modifications and Their Functional Consequences
Modifications to the alpha (α) and omega (ω) side chains of dehydroprostaglandin analogues are a key strategy for fine-tuning their biological activity, selectivity, and pharmacokinetic properties.
Omega (ω) Chain Modifications:
Replacing parts of the ω-chain with a benzene (B151609) ring has been shown to alter the potency and receptor profile of PGF2α analogues. nih.gov The optimal position for this phenyl group was found to be at carbon-17, as seen in 17-phenyl-18,19,20-trinor PGF2α-isopropyl ester, which exhibited a much higher therapeutic index in the eye than PGF2α. nih.gov Further substitution on this benzene ring also influences activity; for example, a methyl group at the 2 or 3-position of the ring results in more biologically active compounds than a methyl group at the 4-position. nih.gov The introduction of a phenoxy group into the ω-side-chain of 13,14-didehydro PGE1 analogues enhanced selectivity for the EP3 receptor. researchgate.net
Alpha (α) Chain Modifications:
Changes to the α-chain, particularly at the C1 position, have significant functional consequences. Replacement of the C1-carboxylate in 13,14-didehydro-16-phenoxy PGE1 with a primary alcohol group resulted in only a modest loss of agonist potency but conferred high EP3 selectivity. researchgate.net In contrast, for binding to the FP receptor, the carboxylic acid group is essential for optimal affinity, and its replacement with larger moieties significantly decreases binding. nih.gov
The following table summarizes the effects of various side-chain modifications on the activity of dehydroprostaglandin analogues:
| Modification | Analogue Series | Observed Functional Consequence | Reference |
| ω-Chain: Replacement with 17-phenyl group | PGF2α analogues | Increased potency and therapeutic index in the eye. | nih.gov |
| ω-Chain: Introduction of 16-phenoxy group | 13,14-didehydro PGE1 analogues | Enhanced selectivity for the EP3 receptor. | researchgate.net |
| α-Chain: Replacement of C1-carboxylate with primary alcohol | 13,14-didehydro-16-phenoxy PGE1 analogues | High selectivity for the EP3 receptor with modest loss of potency. | researchgate.net |
| α-Chain: Replacement of C1-carboxylate with larger moieties | PGF2α analogues | Substantially decreased binding affinity to the FP receptor. | nih.gov |
Substituent Effects on Enzymatic Recognition and Metabolism
The susceptibility of dehydroprostaglandin analogues to enzymatic degradation is a critical determinant of their in vivo efficacy and duration of action. The presence and nature of various substituents can significantly influence how these molecules are recognized and processed by metabolic enzymes.
Primary prostaglandins, which contain a 15-hydroxyl group, are substrates for 15-hydroxyprostaglandin dehydrogenase (15-OH-PGDH). glowm.com Following the action of this enzyme, the resulting 15-ketoprostaglandin is further metabolized by 13,14-PG reductase, which reduces the double bond at position 13. glowm.com The presence of the 13,14-dehydro (triple bond) modification inherently alters this metabolic pathway, contributing to the increased stability of these analogues.
The introduction of specific substituents can further modulate enzymatic recognition. For example, the synthesis of 16,16-dimethyl-15-dehydroprostaglandin B1 trimer (tri-Calciphor) resulted in a compound that, while capable of increasing intracellular calcium, had a more complex mechanism of action than a simple ionophore, suggesting altered interactions with cellular machinery. nih.gov
Enzyme promiscuity and non-enzymatic reactions can also play a role in the metabolism of prostaglandin analogues, particularly under conditions of cellular stress. mdpi.com The chemical environment and the presence of reactive oxygen species can lead to modifications of both the prostaglandin molecule and the enzymes responsible for its metabolism, leading to altered substrate specificity and metabolic profiles. mdpi.com
Ligand-Receptor Interaction Modeling and Mutagenesis Studies in Research
Computational modeling and site-directed mutagenesis are powerful tools for elucidating the specific interactions between dehydroprostaglandin analogues and their receptors at the molecular level. These approaches provide detailed insights into the binding pocket and the key residues involved in ligand recognition and receptor activation.
Homology modeling, a technique used to build a 3D model of a protein based on the known structure of a related protein, has been employed to study ligand-receptor interactions for various receptors, including the σ1 receptor and P-glycoprotein. nih.govmdpi.com This approach, combined with molecular docking simulations, allows for the prediction of how ligands, including prostaglandin analogues, bind to their target receptors. nih.govmdpi.com
Mutagenesis studies, where specific amino acids in the receptor are replaced, can identify critical residues for ligand binding. For instance, studies on the prostaglandin F receptor have helped to delineate the structural determinants for binding. nih.gov Similarly, mutagenesis experiments on the σ1 receptor identified a protein region essential for ligand binding capacity. nih.gov
These research methodologies are instrumental in the rational design of novel dehydroprostaglandin analogues with improved affinity, selectivity, and efficacy. By understanding the precise molecular interactions, researchers can strategically modify the ligand structure to optimize its therapeutic potential. The use of advanced imaging techniques, such as DNA-PAINT, is also emerging as a method to visualize ligand-receptor interactions at the single-molecule level, offering unprecedented detail on these dynamic processes. nih.gov
Biological Roles and Pre Clinical Investigations in Experimental Models
Involvement in Inflammatory Processes in In Vitro/In Vivo Models
Scientific literature specifically detailing the involvement of "13,14-Dehydroprostaglandin X" in inflammatory processes is limited. While prostaglandins (B1171923), as a class, are well-known mediators of inflammation, with some exhibiting pro-inflammatory and others anti-inflammatory or pro-resolving properties, specific research on the 13,14-dehydro analogues in this context is not extensively available in the public domain.
There is a lack of specific studies focusing on the anti-inflammatory activities of this compound. Research on related compounds, such as Prostaglandin (B15479496) F2alpha (PGF2α), suggests potential anti-inflammatory effects, but direct evidence for the 13,14-dehydro form is not clearly established. nih.gov
The role of this compound as a specialized pro-resolving mediator (SPM) has not been specifically characterized in published research. The resolution of inflammation is an active process orchestrated by SPMs, but the contribution of this particular prostaglandin analog to this critical biological process remains an area for future investigation.
Cardiovascular System Research in Animal Models
Investigations in animal models have provided insights into the cardiovascular effects of specific 13,14-dehydroprostaglandin analogs, particularly concerning vascular tone, blood flow, and platelet aggregation.
A synthesized analog, 13,14-dehydroprostacyclin methyl ester, has demonstrated notable effects on the cardiovascular system in canine models. Studies have shown that this compound can induce an increase in renal blood flow at nanomolar concentrations. nih.gov This suggests a potential role for this analog in the regulation of regional blood flow, particularly to the kidneys.
Table 1: Effects of 13,14-Dehydroprostaglandin Analogs on Vascular Tone and Blood Flow in Animal Models
| Compound | Animal Model | Observed Effect |
| 13,14-dehydroprostacyclin methyl ester | Dog | Increase in renal blood flow |
This table is based on available data and may not be exhaustive.
The 13,14-dehydro analog of prostacyclin has been identified as a potent inhibitor of platelet aggregation. nih.gov Research has shown that 13,14-dehydroprostacyclin methyl ester is effective at inhibiting platelet aggregation induced by various agents. nih.gov This anti-aggregatory effect highlights a potential mechanism by which this compound could influence hemostasis and thrombosis.
Table 2: Modulation of Platelet Aggregation by 13,14-Dehydroprostaglandin Analogs
| Compound | Activity |
| 13,14-dehydroprostacyclin methyl ester | Potent inhibitor of platelet aggregation |
This table summarizes the primary finding related to platelet aggregation.
Reproductive Physiology Studies in Experimental Systems
Studies in animal models, particularly in sheep and monkeys, have explored the role of 13,14-dehydroprostaglandin analogs in reproductive physiology, with a focus on their luteolytic effects.
Research has demonstrated that several 13-dehydro analogs of PGF2α exhibit significant luteolytic activity, which is the process of degradation of the corpus luteum. nih.govresearchgate.net In experimental studies, these analogs were administered to both sheep and monkeys and were found to have luteolytic activity equal to, or in some cases, greater than, PGF2α itself. nih.govresearchgate.net Notably, many of these 13-dehydro analogs showed a marked resistance to metabolic degradation in vivo, which may enhance their biological activity when administered systemically. nih.gov
Furthermore, some of these luteolytic analogs displayed diminished smooth muscle activity, suggesting a potential separation of luteolytic effects from effects on uterine contractions. nih.gov This finding implies that the receptors mediating these two physiological responses may have different structural specificities. nih.gov
Table 3: Luteolytic Effects of 13-Dehydro PGF2α Analogs in Experimental Models
| Animal Model | Finding |
| Sheep | Potent luteolytic activity, in some cases greater than PGF2α. nih.govresearchgate.net |
| Monkeys | Demonstrated luteolytic activity. nih.govresearchgate.net |
This table highlights key findings from reproductive physiology studies.
Role in Parturition and Ovarian Function (e.g., luteolysis)
13,14-dehydroprostaglandin F2α, a metabolite of prostaglandin F2α (PGF2α), has been a subject of investigation for its roles in parturition and ovarian function, particularly in the process of luteolysis, the regression of the corpus luteum.
In several animal models, 13,14-dehydro analogs of PGF2α have demonstrated potent luteolytic activity, in some instances equal to or greater than PGF2α itself. nih.gov Studies in sheep and monkeys have shown that these analogs can be resistant to metabolism, allowing for sustained biological activity. nih.gov Research in heifers has indicated that 13,14-dihydro-PGF2α can induce complete luteolysis and premature estrus, suggesting a potential role in the PGF2α-induced luteolytic mechanism. nih.gov
The involvement of PGF2α and its metabolites in parturition is well-established. PGF2α is known to be involved in the initiation of parturition and the resumption of postpartum ovarian cycling. plos.org Studies in dogs have shown that maternal plasma concentrations of 13,14-dihydro-15-keto-prostaglandin F2α (PGFM), a metabolite of PGF2α, increase significantly during prepartum luteolysis and parturition. documentsdelivered.com This suggests that the prepartum luteolysis in this species is initiated by increases in maternal PGF concentrations, and the subsequent withdrawal of progesterone (B1679170) leads to a further increase in PGF, which completes luteolysis and contributes to the uterine contractions necessary for birth. documentsdelivered.com
In immature female rats pretreated with gonadotropins to induce ovulation, the production capacity of ovarian 13,14-dihydro-PGF2α was found to be regulated by gonadotropins and closely associated with the process of ovulation. nih.govnih.gov A significant increase in this capacity was observed just before ovulation, suggesting its role in the ovulatory process. nih.gov
Cyclical Changes in Experimental Endometrial/Myometrial Tissue
The concentration and metabolism of prostaglandins, including PGF2α and its derivatives, exhibit cyclical changes in uterine tissues, reflecting the hormonal fluctuations of the menstrual and estrous cycles.
In human uterine flushings, the concentration of PGF2α has been shown to change significantly throughout the menstrual cycle, with the highest levels observed during the mid-secretory phase. nih.gov This suggests a potential role for intrauterine PGF2α in luteolysis, myometrial contractility, and implantation. nih.gov
Studies on human luteal phase endometrium in vitro have investigated the synthesis and degradation of PGF2α. nih.gov The output of PGF2α and its metabolite, 13,14-dehydro-15-keto F2α (DHKF2α), from endometrial tissue was found to be modulated by progesterone. nih.gov An increase in PGF2α output from late luteal endometrium compared to early luteal endometrium was observed, suggesting that the temporal increase in PGF2α is a result of alterations in both its synthesis and catabolism. nih.gov
In the context of myometrial tissue, PGF2α is recognized as a potent stimulator of uterine contractions. nih.gov Research has shown that PGF2α can induce inflammation in human myometrial cells through the activation of various signaling pathways, including NF-κB and MAP kinases, and by increasing the expression of COX-2. frontiersin.org This pro-inflammatory signaling in the myometrium is a key component of the labor process. frontiersin.org
Cyclical Changes of PGF2α and its Metabolites in Uterine Tissues
Anti-neoplastic and Anti-viral Research Activities in Experimental Models
While direct research on the anti-neoplastic and anti-viral activities of 13,14-Dehydroprostaglandin F2α is limited, studies on related prostaglandin compounds provide insights into their potential in these areas.
In the realm of anti-neoplastic research, cyclopentenone prostaglandins, a class to which some prostaglandin degradation products belong, have been shown to be potent inhibitors of nuclear factor-kappa B (NF-κB). nih.gov NF-κB is a transcription factor that plays a critical role in inflammation and is linked to multiple aspects of cancer development and survival. nih.gov For instance, 15-deoxy-Δ(12,14)-PGJ(2) (15d-PGJ(2)), a cyclopentenone prostaglandin, has been found to suppress NF-κB activity and induce apoptosis in multiple myeloma and Burkitt lymphoma cells. nih.gov This pro-apoptotic activity is associated with the downregulation of NF-κB-dependent anti-apoptotic proteins. nih.gov Similarly, 15d-PGJ2 has been shown to induce apoptosis in Ha-ras-transformed human breast epithelial cells by targeting the IκB kinase–NF-κB signaling pathway. nih.gov
Regarding anti-viral research, the broader field of microbial natural products has been a significant source of compounds with antiviral properties. mdpi.com While specific studies on 13,14-Dehydroprostaglandin F2α are not prominent, the general principle of exploring natural compounds for antiviral activity is well-established. mdpi.com
Cell Cycle Arrest and Apoptosis Induction in Cancer Cell Lines
The induction of cell cycle arrest and apoptosis are key mechanisms through which anti-cancer agents exert their effects. Various prostaglandins have been shown to modulate these processes in cancer cell lines.
Prostaglandin A2 (PGA2), another related compound, has been demonstrated to induce apoptosis in both HCT116 and HCT116 p53-deficient colon cancer cells. mdpi.comsemanticscholar.org This apoptotic induction is dependent on the expression of the DR5 gene. mdpi.comsemanticscholar.org
The pro-apoptotic effects of PGF2α in luteal cells involve several mechanisms, including the increased expression of Bax, a pro-apoptotic protein, and the activation of caspases 9 and 3. researchgate.net PGF2α can also increase the activity of death ligands such as tumor necrosis factor-alpha (TNF-α). researchgate.net
The cyclopentenone prostaglandin 15d-PGJ(2) induces apoptosis in malignant B cells through multiple caspase activation pathways involving both caspase-8 and caspase-9. nih.gov This effect is linked to the inhibition of NF-κB and the subsequent downregulation of anti-apoptotic proteins like cIAP-1, cIAP-2, XIAP, and cFLIP. nih.gov
Mechanisms of Prostaglandin-Induced Apoptosis in Cancer Cells
Neurobiological Research and Neurological Diseases in Pre-clinical Models
The direct role of 13,14-Dehydroprostaglandin F2α in neurobiological research and neurological diseases is not extensively documented in the provided search results. However, related compounds and pathways offer some context.
The Retinoid X Receptors (RXRs) are nuclear receptors that are involved in a variety of physiological processes. plos.org A compound structurally related to vitamin A, 9-cis-13,14-dihydroretinoic acid, has been identified as an endogenous ligand for RXR in mice. plos.org This is significant because RXRs are implicated in neurological function, and mice lacking a protein involved in retinoid transport exhibit memory deficits reflecting compromised RXR signaling. plos.org
Role in Renal Function and Metabolism in Experimental Models
Prostaglandins play a crucial role in regulating renal function. The kidney is a major site of prostaglandin synthesis and metabolism. nih.gov
Kidneys metabolize PGF2α through two main pathways, leading to a variety of prostaglandin E and F metabolites. nih.govnih.gov The enzymes 15-hydroxyprostaglandin dehydrogenase and prostaglandin Δ-13 reductase are present in the kidneys of various species and are responsible for the sequential metabolism of PGF2α to 15-keto prostaglandin F2α and then to 13,14-dihydro-15-keto prostaglandin F2α. nih.govnih.gov The latter is the principal PGF series metabolite in all species studied. nih.govnih.gov
In some species, such as pigs and guinea pigs, an enzyme is present that can convert 13,14-dihydro-15-keto prostaglandin F2α to 13,14-dihydro prostaglandin F2α. nih.govnih.gov The rat kidney contains a high concentration of an enzyme that converts 13,14-dihydro-15-keto prostaglandin F2α to 13,14-dihydro-15-keto prostaglandin E2. nih.govnih.gov
Prostaglandins are involved in the regulation of renal blood flow and renin synthesis. nih.gov In response to conditions like ischemia or vasoconstriction, the kidney increases prostaglandin synthesis to modulate renal vascular resistance. nih.gov
There is also evidence suggesting the involvement of renal prostaglandins in hypertension. nih.gov Studies in patients with renal hypertension have shown elevated levels of PGF2α, suggesting its participation in the pathogenesis of this condition. nih.gov
Other Biological Activities in Specific Research Systems (e.g., retinoid X receptor ligand)
Recent research has identified a novel endogenous ligand for the Retinoid X Receptor (RXR), a key regulator of multiple physiological processes. nih.gov This ligand is 9-cis-13,14-dihydroretinoic acid. plos.orgcancer.govnih.gov
RXRs are ligand-activated transcription factors that form heterodimers with a number of other nuclear hormone receptors, thereby controlling a wide range of cellular functions. plos.org The identification of an endogenous RXR ligand is a significant finding, as synthetic RXR ligands are being developed for the treatment of various diseases. plos.org
The discovery that 9-cis-13,14-dihydroretinoic acid acts as an RXR ligand came from studies on mice with memory deficits due to compromised RXR signaling. plos.org This compound was found to bind to and transactivate RXR, and it was able to rescue the memory deficits in the mice, similar to a synthetic RXR ligand. plos.org
Future Research Directions and Translational Perspectives Excluding Clinical Human Applications
Elucidating Undiscovered Metabolic Pathways and Metabolites
The metabolism of endogenous prostaglandins (B1171923) like PGE2 and PGF2α is well-characterized, primarily involving oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and subsequent reduction by 15-oxo-prostaglandin Δ13-reductase to form 13,14-dihydro-15-keto metabolites nih.govbio-rad.com. These metabolites can be further broken down via β- and ω-oxidation for urinary excretion nih.govnih.gov.
However, the metabolic fate of 13,14-dehydroprostaglandin analogues is largely uncharted territory. The triple bond in their structure may render them resistant to the standard enzymatic machinery, potentially leading to a longer biological half-life and unique metabolic products. Future research must focus on identifying the specific enzymes and pathways responsible for their catabolism. Investigating whether they undergo similar oxidation and reduction steps or if alternative pathways, such as novel conjugations or oxidative cleavages, are involved is a key area for exploration. The identification of unique, stable metabolites of 13,14-Dehydroprostaglandin X in various biological matrices could lead to the development of novel biomarkers for assessing the in vivo disposition and pharmacokinetics of these synthetic analogues caymanchem.com.
Table 1: Key Enzymes in Endogenous Prostaglandin (B15479496) Metabolism
| Enzyme | Abbreviation | Function | Potential Relevance for this compound |
|---|---|---|---|
| 15-hydroxyprostaglandin dehydrogenase | 15-PGDH | Catalyzes the oxidation of the 15-hydroxyl group, the rate-limiting step in prostaglandin inactivation nih.govresearchgate.net. | The stability of the 13,14-dehydro structure may alter its substrate suitability for this enzyme, requiring investigation. |
| 15-oxo-prostaglandin Δ13-reductase | PTGR1 | Reduces the C-13,14 double bond of the 15-keto intermediate nih.govbio-rad.com. | Inapplicable due to the triple bond in 13,14-dehydro analogues; alternative reductases may be involved. |
Development of Novel Research Tools and Probes
Advancing the understanding of this compound requires the development of sophisticated research tools. Currently, prostaglandin analysis relies on techniques like mass spectrometry (MS), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS), which offer high sensitivity and specificity for identifying and quantifying these lipid compounds in complex biological samples metwarebio.comnih.govnih.gov. Immunoassays such as ELISA are also used for their high sensitivity in clinical samples creative-proteomics.com.
Future efforts should be directed towards creating specific probes to track the localization and interactions of this compound within cells and tissues. This includes the synthesis of:
Radiolabeled Analogues: Compounds tagged with isotopes like Gallium-68 can be used in preclinical positron emission tomography (PET) studies to visualize their distribution and target engagement in vivo mdpi.comresearchgate.net.
Fluorescent Probes: Attaching fluorescent molecules allows for real-time imaging of the compound's interaction with cellular components and membranes in vitro mdpi.com.
Biotinylated or Photoaffinity Probes: These tools are invaluable for "pull-down" experiments aimed at identifying novel binding partners, receptors, and metabolizing enzymes.
The synthesis of modified analogues, for instance with alterations to the head and tail groups, can also aid in characterizing their molecular targets and distinguishing their activity from endogenous prostaglandins and endocannabinoids nih.gov.
Exploration of New Receptor Targets and Signaling Mechanisms
Endogenous prostaglandins exert their effects by binding to specific G-protein-coupled receptors (GPCRs), such as the EP receptors for PGE2 and the DP/CRTH2 receptors for PGD2 nih.govnih.gov. Metabolites of these prostaglandins can have different receptor affinities; for example, 13,14-dihydro-15-keto PGE2 does not bind effectively to EP2 and EP4 receptors caymanchem.combertin-bioreagent.com, while 13,14-dihydro-15-keto PGD2 retains high affinity for the CRTH2 receptor nih.govnih.gov.
The unique structure of this compound suggests that it may interact with the known prostanoid receptor family in novel ways, potentially as selective agonists or antagonists. Furthermore, there is a significant opportunity to discover entirely new receptor targets. The structural rigidity imposed by the triple bond could allow these molecules to bind to receptors outside the traditional prostanoid family, including nuclear receptors or ion channels. Future research should employ comprehensive screening assays to test these compounds against a wide array of known receptors. Unbiased approaches using affinity probes could also identify novel binding proteins, thereby uncovering unprecedented signaling pathways and biological functions.
Advanced In Vitro and Ex Vivo Modeling Systems for Biological Studies
To fully investigate the biological activities of this compound, researchers must move beyond simple 2D cell cultures and utilize more physiologically relevant models.
Advanced In Vitro Models:
3D Organoid Cultures: These models, which can be derived from stem cells, recapitulate the complex architecture and cell-type diversity of organs like the colon nih.gov. They provide a powerful platform to study the effects of this compound on tissue development, stem cell dynamics, and cell differentiation in a controlled environment nih.gov.
Microfluidic "Organ-on-a-Chip" Systems: These devices can simulate the dynamic microenvironment of tissues, including mechanical forces and fluid flow, allowing for more accurate modeling of physiological and pathological processes.
Ex Vivo Models:
Tissue Explant Cultures: The use of whole tissue samples, such as human hair follicles or neonatal jejunum sections, allows for the study of cellular responses within the context of the native tissue architecture nih.govresearchgate.net. These models are ideal for assessing the effects of this compound on complex biological processes like tissue repair and growth nih.govresearchgate.net.
Isolated Perfused Organs: This technique can be used to study the metabolic and physiological effects of these compounds on an entire organ without the systemic influences present in a whole animal.
These advanced models will be crucial for bridging the gap between basic cellular studies and preclinical animal models.
Application in Understanding Disease Pathogenesis in Pre-clinical Models
The stability and potentially unique receptor interactions of this compound make these compounds valuable tools for dissecting disease mechanisms in preclinical animal models. Prostaglandin pathways are known to be dysregulated in a multitude of diseases, including inflammation, cancer, and kidney disease nih.govfrontiersin.orgmdpi.com.
Future research could apply specific 13,14-dehydro analogues to established preclinical models to probe their pathogenic roles. For instance:
In models of inflammatory bowel disease, these compounds could be used to explore the role of specific prostanoid signaling pathways in immune cell activation and tissue damage.
In oncology, their effect on tumor growth, angiogenesis, and the tumor microenvironment can be studied in rodent models of colon or breast cancer nih.gov.
In models of kidney disease, such as the Munich Wistar Frömter (MWF) rat which develops spontaneous albuminuria, these analogues could help elucidate the role of prostaglandin signaling in glomerular hyperfiltration and podocyte injury frontiersin.org.
By using these stable synthetic analogues, researchers can overcome the challenge of the rapid degradation of natural prostaglandins, allowing for a clearer understanding of the downstream consequences of sustained pathway activation or inhibition in vivo mesoscale.com.
Integration with Omics Technologies in Research
A systems-biology approach, integrating various "omics" technologies, will be essential to fully map the biological impact of this compound. These high-throughput methods provide an unbiased, holistic view of molecular changes within a biological system worldscholarsreview.orgazolifesciences.com.
Table 2: Application of Omics Technologies in this compound Research
| Omics Field | Application | Potential Insights |
|---|---|---|
| Transcriptomics | Analysis of gene expression changes (mRNA) in cells or tissues following treatment. | Identification of genes and signaling pathways regulated by the compound, providing clues to its mechanism of action nih.gov. |
| Proteomics | Large-scale study of proteins, including their expression, modifications, and interactions. | Discovery of direct protein targets, downstream signaling effectors, and compensatory changes in protein networks researchgate.netnih.gov. |
| Metabolomics | Comprehensive analysis of small molecule metabolites in a biological sample. | Elucidation of the compound's metabolic fate and its impact on broader metabolic pathways within the cell nih.gov. |
| Lipidomics | A subset of metabolomics focused specifically on lipids. | Detailed profiling of how the compound alters the eicosanoid network and other lipid signaling molecules frontiersin.orgnih.gov. |
By integrating data from these different omics layers, researchers can construct detailed molecular maps of the effects of this compound. This integrated approach has proven powerful in understanding the role of the PGE2 pathway in conditions like Hirschsprung's disease and can be leveraged to uncover novel therapeutic targets and strategies related to this unique class of synthetic prostaglandins nih.govresearchgate.net.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 13,14-Dehydroprostaglandin X, and how can experimental reproducibility be ensured?
- Methodological Answer : The synthesis of this compound typically involves enzymatic conversion of precursors like 13,14-dihydro-15-ketoprostaglandin F2α using NAD+ as a cofactor, as demonstrated in guinea-pig liver supernatants . To ensure reproducibility:
- Document reaction conditions (e.g., temperature, pH, substrate concentrations) in detail.
- Validate product identity via HPLC or LC-MS and compare retention times/spectral data to reference standards.
- Include negative controls (e.g., omission of NAD+) to confirm enzymatic specificity .
Q. What analytical techniques are recommended for detecting and quantifying this compound in biological samples?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize ionization parameters (e.g., ESI in negative ion mode) and use deuterated internal standards (e.g., 13,14-dihydro-15-keto Prostaglandin D2-d4) to account for matrix effects .
- Bioassays : Rat fundus strip preparations can quantify smooth muscle activity, with relative potency calibrated against prostaglandin E2 equivalents .
- Validate methods using spike-and-recovery experiments in relevant biological matrices (e.g., plasma, tissue homogenates) .
Q. What is the biological significance of this compound in cellular signaling pathways?
- Methodological Answer :
- Investigate receptor binding affinity via competitive radioligand assays using tritiated prostaglandin analogs.
- Assess downstream effects (e.g., cAMP modulation, calcium flux) in cell lines with prostaglandin receptor knockouts to confirm specificity .
- Cross-reference findings with structural analogs (e.g., Δ12-PGJ2) to identify conserved functional groups .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?
- Methodological Answer :
- Conduct meta-analyses of existing data, stratifying results by model system (e.g., in vitro vs. in vivo) and species-specific receptor isoforms .
- Perform side-by-side comparisons under standardized conditions (e.g., identical cell lines, agonist concentrations).
- Evaluate potential confounding factors, such as metabolite interference or cross-reactivity with non-target receptors, using selective inhibitors .
Q. What strategies are effective for studying the stability and metabolic fate of this compound in vivo?
- Methodological Answer :
- Use stable isotope tracing (e.g., 13C-labeled analogs) combined with high-resolution mass spectrometry to track metabolic pathways .
- Profile degradation products in hepatic microsomes or plasma esterase assays to identify major metabolites .
- Correlate pharmacokinetic data (e.g., half-life, clearance) with in vivo efficacy using knockout models lacking key metabolizing enzymes .
Q. How can the role of this compound in disease mechanisms be rigorously validated?
- Methodological Answer :
- Employ genetic knockdown/overexpression models to manipulate endogenous prostaglandin levels and observe phenotypic changes .
- Integrate multi-omics data (e.g., transcriptomics, lipidomics) to map pathway interactions in disease-relevant tissues.
- Validate findings in clinical cohorts by measuring prostaglandin levels in patient samples (e.g., biopsies, serum) and correlating with disease severity .
Methodological Standards and Reporting
- Data Presentation : Use tables to summarize synthesis yields, bioactivity EC50 values, and metabolic half-lives, ensuring units and statistical measures (e.g., SEM) are clearly labeled .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., ChEMBL, MetaboLights) .
- Ethical Compliance : For in vivo studies, detail animal welfare protocols (e.g., anesthesia, euthanasia) and obtain institutional ethics approvals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
